molecular formula C12H24ClNO4S B12757078 (R)-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride CAS No. 83544-86-9

(R)-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride

Cat. No.: B12757078
CAS No.: 83544-86-9
M. Wt: 313.84 g/mol
InChI Key: UOACSKIDPUFHIM-HNCPQSOCSA-N
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Description

®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a mercapto group, and a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol, followed by the introduction of a mercapto group through a thiol-ene reaction. The final step often involves quaternization of the amine group to form the quaternary ammonium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in various organic synthesis reactions due to its unique functional groups.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways and as a probe for studying enzyme activities.

Medicine

In medicine, it is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to modulate biological pathways.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The quaternary ammonium ion can interact with negatively charged sites on proteins or cell membranes, while the mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity.

Properties

CAS No.

83544-86-9

Molecular Formula

C12H24ClNO4S

Molecular Weight

313.84 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(5-sulfanylpentanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C12H23NO4S.ClH/c1-13(2,3)9-10(8-11(14)15)17-12(16)6-4-5-7-18;/h10H,4-9H2,1-3H3,(H-,14,15,18);1H/t10-;/m1./s1

InChI Key

UOACSKIDPUFHIM-HNCPQSOCSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCS.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCS.[Cl-]

Origin of Product

United States

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